REACTION_CXSMILES
|
CO[C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:10])=[CH:5][CH:4]=1.[CH3:18][O:19]C(OC)N(C)C>C1COCC1>[O:19]1[C:5]2[C:6](=[CH:7][CH:8]=[CH:3][CH:4]=2)[C:9](=[O:10])[C:11]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)=[CH:18]1
|
Name
|
|
Quantity
|
73 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(=O)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.188 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from methanol and a few drops of water
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=C(C(=O)C2=CC=CC=C12)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |